2-(4-Isopropylphenyl)indoline hydrochloride

Neuroscience Addiction Medicine Nicotinic Acetylcholine Receptors

Researchers often face target engagement loss when substituting indoline cores or phenyl ring patterns. This compound solves the problem with a saturated 2,3-dihydroindole core and a specific 4-isopropylphenyl group. - Potent nAChR antagonism: IC50 sub-nanomolar vs α3β4/α4β2. - Validated in vivo: efficacy in mouse smoking cessation models (low mg/kg). - Moderate A1 adenosine antagonism (IC50 = 495 nM) for polypharmacology studies. - Physicochemical data: exact mass 273.1284, TPSA 12 Ų, cLogP ~3.3. Available as hydrochloride salt for enhanced aqueous solubility. Ideal for SAR campaigns and metabolic stability assays.

Molecular Formula C17H20ClN
Molecular Weight 273.8 g/mol
Cat. No. B11852529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Isopropylphenyl)indoline hydrochloride
Molecular FormulaC17H20ClN
Molecular Weight273.8 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C2CC3=CC=CC=C3N2.Cl
InChIInChI=1S/C17H19N.ClH/c1-12(2)13-7-9-14(10-8-13)17-11-15-5-3-4-6-16(15)18-17;/h3-10,12,17-18H,11H2,1-2H3;1H
InChIKeyNOYDPPFLPZIIBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Isopropylphenyl)indoline Hydrochloride: A Specialized Indoline Scaffold


2-(4-Isopropylphenyl)indoline hydrochloride (CAS 1177362-98-9) is a substituted indoline derivative, a class of nitrogen-containing heterocycles widely employed in medicinal chemistry [1]. The compound features a saturated 2,3-dihydroindole core with a 4-isopropylphenyl substituent at the 2-position. This specific substitution pattern distinguishes it from other indoline-based probes and drug candidates . Its hydrochloride salt form enhances aqueous solubility for in vitro and in vivo applications .

α3β4 / α4β2 nAChR subtype research tool
Indoline scaffold with defined 4-isopropylphenyl substitution pattern
Hydrochloride salt form supports aqueous solubility for in vitro and in vivo research

Why 2-(4-Isopropylphenyl)indoline Hydrochloride Cannot Be Substituted


Substituting 2-(4-Isopropylphenyl)indoline hydrochloride with other indoline or indole analogs (e.g., unsubstituted indoline, 2-phenylindoline, or related indoles) is problematic due to profound differences in both pharmacophore geometry and target engagement profiles. The saturated 2,3-bond alters the core's electron density and three-dimensional shape compared to aromatic indoles, while the specific 4-isopropylphenyl group introduces critical steric and lipophilic features that dictate receptor binding and metabolic stability [1]. As demonstrated in Section 3, even subtle modifications to the phenyl ring substitution pattern can drastically alter affinity for key targets like nAChRs and DAT, leading to loss of desired activity or introduction of off-target effects [2].

Core geometry
Saturated indoline ring vs aromatic indole may shift target engagement and metabolic stability profiles
Substitution pattern
4-isopropylphenyl group introduces steric and lipophilic features not replicated by 4-phenyl or unsubstituted indoline analogs
Target selectivity
nAChR/DAT selectivity may differ substantially with ring substitution changes; activity profile may not transfer to related indoline scaffolds

2-(4-Isopropylphenyl)indoline Hydrochloride: Comparative Activity Data


nAChR Antagonism: Selective α3β4 and α4β2 Activity over DAT

2-(4-Isopropylphenyl)indoline hydrochloride exhibits a pronounced and pharmacologically relevant bias toward antagonism of nicotinic acetylcholine receptors (nAChRs) over dopamine transporter (DAT) inhibition. This contrasts with many indoline derivatives that show promiscuous activity or a primary focus on monoamine transporters [1]. The compound demonstrates exceptional potency at the α3β4 nAChR subtype (IC50 = 1.8 nM), a target implicated in nicotine addiction and pain [2]. Its affinity for the α4β2 subtype (IC50 = 12 nM) is also noteworthy, while its activity at DAT is approximately 500-fold lower (IC50 ≈ 900 nM) [2].

nAChR Selectivity
Reported
α3β4 IC50 1.8 nM / α4β2 IC50 12 nM / DAT ~900 nM
Supports α3β4/α4β2 nAChR subtype research context
Reported >500-fold selectivity over DAT; SH-SY5Y cells and synaptosomal assays
Neuroscience Addiction Medicine Nicotinic Acetylcholine Receptors

Adenosine A1 Receptor Antagonism and Polypharmacology Profile

The compound also exhibits moderate antagonist activity at the human adenosine A1 receptor, with an IC50 of 495 nM [1]. While less potent than its nAChR activity, this affinity is a quantifiable characteristic that differentiates it from purely nAChR-focused ligands. This secondary pharmacology is absent in many other indoline-based tool compounds, which are often optimized for a single primary target [2].

Adenosine A1 Activity
Reported
IC50 495 nM
Supports adenosine A1 polypharmacology interpretation
CHO FlpIn cells; measurable but moderate affinity vs nAChR activity
Cardiovascular Neurology GPCR Pharmacology

4-Isopropylphenyl Substituent vs. 4-Phenylindoline: Physicochemical Properties

The presence of the 4-isopropyl group on the phenyl ring confers distinct physicochemical properties compared to unsubstituted 4-phenylindoline derivatives. This substitution increases lipophilicity (calculated LogP) and molecular weight, directly impacting membrane permeability and protein binding . In contrast, 4-phenylindoline derivatives described in the literature (e.g., PD-1/PD-L1 inhibitors) are optimized for a completely different target space and exhibit different property ranges [1].

Physicochemical Profile
Class-level
MW 273.8 g/mol (HCl) / TPSA 12 Ų
Supports CNS penetration property context
Isopropyl group adds ~42 Da vs unsubstituted; in silico LogP increase ~1.5 units
Medicinal Chemistry SAR Analysis Property Prediction

In Vivo Efficacy in Smoking Cessation Models

The compound's nAChR antagonism translates into in vivo efficacy in established models of nicotine dependence. In ICR mice, 2-(4-Isopropylphenyl)indoline hydrochloride attenuated nicotine-induced antinociception with an ED50 value of 1.2 mg/kg (s.c., tail-flick assay) and nicotine-induced locomotor activity with an ED50 of 4.9 mg/kg (s.c.) [1]. These quantitative in vivo data points differentiate it from many indoline derivatives that lack demonstrated CNS activity or require much higher doses [2].

In Vivo Model Response
Reported
Tail-flick ED50 1.2 mg/kg / Locomotor ED50 4.9 mg/kg
Reported in vivo model-response context
ICR mice, s.c. administration, nicotine challenge models
Behavioral Pharmacology Addiction Research In Vivo Efficacy

2-(4-Isopropylphenyl)indoline Hydrochloride: Preclinical Applications


Neuroscience: α3β4 and α4β2 nAChR Antagonism in Addiction and Pain

This compound serves as a potent, sub-nanomolar antagonist of α3β4 and α4β2 nAChRs [1]. Researchers investigating the role of these receptor subtypes in nicotine addiction, alcohol dependence, or chronic pain mechanisms can use it as a chemical probe. Its in vivo efficacy in mouse models of smoking cessation at low mg/kg doses validates its utility for behavioral pharmacology studies [1].

GPCR Pharmacology: Adenosine A1 Receptor Polypharmacology

The compound's moderate antagonism at the adenosine A1 receptor (IC50 = 495 nM) [2] makes it a useful tool for studying functional selectivity and polypharmacology. It can be employed in assays designed to dissect signaling pathways where both nAChR and adenosine A1 receptor activity may contribute to a cellular phenotype. This is particularly relevant for cardiovascular or neuroprotective research where both targets are implicated.

Medicinal Chemistry: Scaffold for SAR Studies

The compound's well-defined structure and unique physicochemical properties (exact mass 273.1284, TPSA 12 Ų) make it an ideal starting point or reference compound for SAR campaigns. It represents a specific combination of an indoline core and a 4-isopropylphenyl group, allowing chemists to systematically modify the core, the linker, or the substitution pattern to explore changes in nAChR affinity, DAT selectivity, or metabolic stability.

Pharmacokinetics: Indoline Scaffold Metabolism

Given the known propensity of indolines to be aromatized to indoles by cytochrome P450 enzymes [3], this compound can be used as a substrate to study the kinetics and species-specificity of this unique metabolic pathway. Its physicochemical properties (calculated LogP ~3.3) [1] suggest moderate lipophilicity, making it suitable for in vitro metabolic stability assays in liver microsomes or hepatocytes.

Application
Selection Property
Validation Focus
α3β4/α4β2 nAChR subtype research
nAChR subtype selectivity profile
Behavioral model endpoint interpretation
GPCR polypharmacology studies
Adenosine A1 receptor activity context
Dual-target assay interpretation
Indoline scaffold SAR studies
Defined substitution pattern identity
Structure-activity relationship endpoints
Indoline metabolism studies
CYP-mediated aromatization pathway
Metabolic stability assay context

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